1,2-O-Isopropylidene-D-mannitol

説明

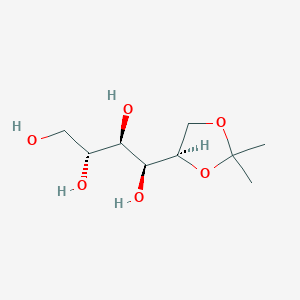

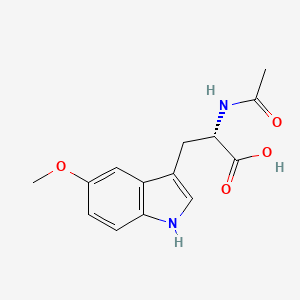

1,2-O-Isopropylidene-D-mannitol is a sugar alcohol that is metabolically inert in humans . It has the molecular formula C9H18O6, an average mass of 222.236 Da, and a monoisotopic mass of 222.110336 Da . It is a very important chiral template that has been used in the syntheses of numerous compounds .

Synthesis Analysis

The synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol involves D-mannitol as the starting material. The acetalation of D-mannitol was performed in acetone in the presence of zinc chloride as a catalyst to give 1,2:5,6-di-O-isopropylidene-D-mannitol in 87% yield .

Molecular Structure Analysis

The molecular structure of 1,2-O-Isopropylidene-D-mannitol has been examined by single-crystal X-ray crystallography . It has the mannitol 2R,3R,4R,5R configuration and different conformations .

Chemical Reactions Analysis

1,2:5,6-di-O-isopropylidene-D-mannitol is a very important chiral template which has been used in the syntheses of numerous compounds. The first step in these syntheses is the oxidative cleavage of the diol either by sodium metaperiodate or lead tetraacetate to afford 2,3-O-isopropylidene-D-glyceraldehyde .

Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-D-mannitol has a density of 1.3±0.1 g/cm3, a boiling point of 458.7±40.0 °C at 760 mmHg, and a flash point of 231.2±27.3 °C . It has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .

科学的研究の応用

Synthesis of Other Compounds

1,2-O-Isopropylidene-D-mannitol is a very important chiral template which has been used in the syntheses of numerous compounds . The first step in these syntheses is often the oxidative cleavage of the diol (1,2-O-Isopropylidene-D-mannitol) either by sodium metaperiodate or lead tetraacetate to afford 2,3-O-isopropylidene-D-glyceraldehyde .

Protection of Diols

Diols react with aldehydes, ketones, 2,2-dimetoxypropane and 2-methoxypropene to give cyclic acetals. This reaction is frequently employed to protect diols because acetals are stable under various conditions and can be removed by hydrolysis in the presence of acid . 1,2-O-Isopropylidene-D-mannitol, being an acetal, can be used for this purpose.

High Yield Synthesis

The synthesis of 1,2-O-Isopropylidene-D-mannitol has been improved significantly using D-mannitol as the starting material. The acetalation of D-mannitol was performed in acetone in the presence of zinc chloride as a catalyst to give 1,2-O-Isopropylidene-D-mannitol in 87% yield . This high yield synthesis is important for producing 1,2-O-Isopropylidene-D-mannitol in large quantities for various applications.

Acetal Stability Studies

Some studies on the acetal stability were carried out to explain the high yields in the synthesis of 1,2-O-Isopropylidene-D-mannitol . These studies can provide valuable insights into the stability of acetals and can guide the design of new reactions and syntheses.

NMR Spectra Analysis

High field NMR spectra were obtained and assignment of all signals was accomplished with the aid of double irradiation, difference NOE and HETCOR spectra . This makes 1,2-O-Isopropylidene-D-mannitol useful in NMR studies and in the characterization of other compounds.

Large Scale Production

1,2-O-Isopropylidene-D-mannitol is prepared in relatively large scales and high yield using cheap reagents . This makes it a cost-effective choice for various applications that require large quantities of the compound.

作用機序

Target of Action

1,2-O-Isopropylidene-D-mannitol is a derivative of D-mannitol . It is primarily used as a chiral template in the synthesis of numerous compounds . The primary targets of this compound are the biochemical pathways involved in these syntheses .

Mode of Action

The compound acts as a protective group for the hydroxyl groups in D-mannitol during chemical reactions . It interacts with its targets by forming acetals, which are stable under various conditions and can be removed by hydrolysis in the presence of acid .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of various compounds. For example, it has been used in the oxidative cleavage of the diol to afford 2,3-O-isopropylidene-D-glyceraldehyde .

Pharmacokinetics

D-mannitol is known to be well-absorbed and distributed throughout the body, and it is excreted unchanged in the urine .

Result of Action

The primary result of the action of 1,2-O-Isopropylidene-D-mannitol is the protection of the hydroxyl groups in D-mannitol during chemical reactions, allowing for the successful synthesis of various compounds .

Action Environment

The action of 1,2-O-Isopropylidene-D-mannitol is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable under various conditions but can be removed by hydrolysis in the presence of acid . It is also sensitive to moisture and should be stored under inert gas .

将来の方向性

1,2:5,6-di-O-isopropylidene-D-mannitol has been used in the synthesis of numerous compounds, indicating its potential for future applications in chemical synthesis . It has also been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .

特性

IUPAC Name |

(1S,2R,3R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNIYRGNKYHYHW-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-D-mannitol | |

CAS RN |

4306-35-8 | |

| Record name | 1,2-O-(1-Methylethylidene)-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4306-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

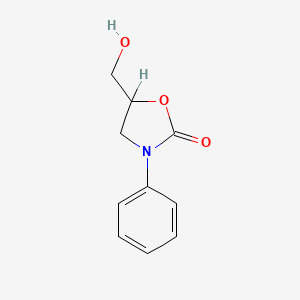

![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)